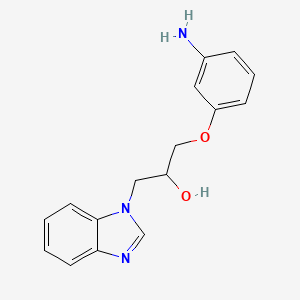

1-(3-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol

説明

Synthesis Analysis

While specific synthesis methods for “1-(3-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol” were not found, related compounds have been synthesized through polycondensation reactions . For instance, a nitrile-based polydimethylsiloxane-polyimide copolymer was prepared through a reaction by polycondensation of oxydiphthalic anhydride along with a blend of diamine .科学的研究の応用

DNA Binding and Cellular Applications

Compounds within the bis-benzimidazole family, including Hoechst 33258, have been extensively studied for their ability to bind to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This binding characteristic is utilized in fluorescent DNA staining, crucial for chromosome and nuclear staining, flow cytometry, and analysis of nuclear DNA content in plant cell biology. Additionally, Hoechst derivatives serve as radioprotectors and topoisomerase inhibitors, highlighting their role in rational drug design and as models for DNA sequence recognition studies (Issar & Kakkar, 2013).

Antioxidant and Anti-inflammatory Agents

Benzothiazole derivatives have been identified for their antioxidant and anti-inflammatory potential. Synthesized benzofused thiazole derivatives have been evaluated for in vitro antioxidant and anti-inflammatory activities, emphasizing the exploration of these compounds as alternative agents for these applications. Such research underscores the importance of benzofused thiazoles in developing new therapeutic agents with enhanced biological activities (Raut et al., 2020).

Pharmacological Effects and Drug Design

The structural motif of benzimidazole is crucial in medicinal chemistry due to its resemblance to the naturally occurring nucleotides, making it a foundation for drug design. Various benzimidazole derivatives exhibit a broad range of biological activities, including antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and CNS activities. This versatility highlights the scaffold's importance in the development of new therapeutic compounds (Babbar et al., 2020).

Environmental Impact and Ecotoxicology

Benzophenone-3, a compound structurally related to benzimidazoles and used in sunscreen products, has raised concerns regarding its environmental impact due to its persistence and potential ecotoxicological effects. This underscores the importance of understanding the environmental fate and behavior of benzimidazole derivatives and their analogues, as they may have unintended ecological consequences (Kim & Choi, 2014).

Safety and Hazards

Safety data sheets for “1-(3-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol” are available for free at certain online resources . These sheets typically include information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

特性

IUPAC Name |

1-(3-aminophenoxy)-3-(benzimidazol-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c17-12-4-3-5-14(8-12)21-10-13(20)9-19-11-18-15-6-1-2-7-16(15)19/h1-8,11,13,20H,9-10,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRGQMBIVMKCFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC(COC3=CC=CC(=C3)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

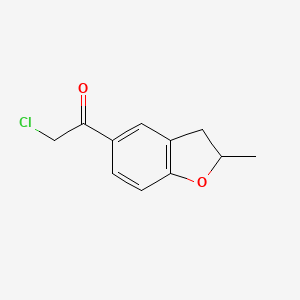

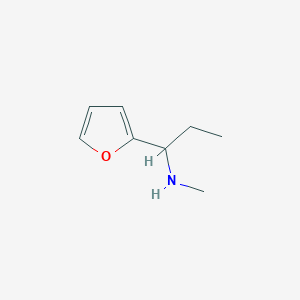

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

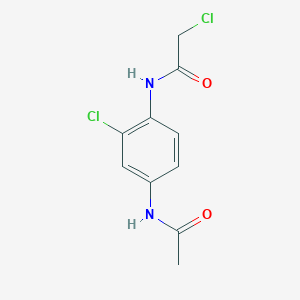

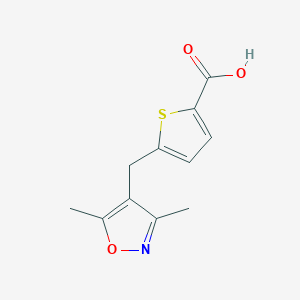

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methoxy-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3162406.png)

![(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B3162413.png)

![3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3162416.png)

![5-Methoxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one](/img/structure/B3162447.png)

![[2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid](/img/structure/B3162454.png)

![4-[2-Hydroxy-3-(4-methyl-piperidin-1-yl)-propoxy]-benzoic acid](/img/structure/B3162461.png)

![5-[2-(3-Methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3162469.png)

![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid](/img/structure/B3162482.png)

![2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propylamine](/img/structure/B3162512.png)